molecular formula C11H14 B091569 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene CAS No. 16327-42-7

1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

Cat. No.: B091569
CAS No.: 16327-42-7
M. Wt: 146.23 g/mol
InChI Key: VRLWYYZVFNNMET-HTZPYZLISA-N
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Description

1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16327-42-7

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1R,7S)-5-methyltricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C11H14/c1-7-2-5-10-8-3-4-9(6-8)11(7)10/h2-5,7-11H,6H2,1H3/t7?,8-,9+,10?,11?/m0/s1

InChI Key

VRLWYYZVFNNMET-HTZPYZLISA-N

Isomeric SMILES

CC1C=CC2C1[C@H]3C[C@@H]2C=C3

SMILES

CC1C=CC2C1C3CC2C=C3

Canonical SMILES

CC1C=CC2C1C3CC2C=C3

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Reactant of Route 2
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Reactant of Route 3
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Reactant of Route 4
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Reactant of Route 5
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Reactant of Route 6
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
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Q & A

Q1: What is the main focus of the research paper "Kinetics of thermal isomerization of 1-methyldicyclopentadiene"?

A1: The research paper investigates the kinetics, or the rate, of thermal isomerization of 1-Methyldicyclopentadiene. [] This means the researchers are studying how the compound changes its structure when exposed to heat and how fast this transformation occurs. This information is crucial for understanding the compound's behavior under different conditions and its potential applications.

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